Product packaging for (R)-1-Boc-3-(Cbz-amino-methyl)-piperidine(Cat. No.:CAS No. 879275-35-1)

(R)-1-Boc-3-(Cbz-amino-methyl)-piperidine

Cat. No.: B12609873
CAS No.: 879275-35-1
M. Wt: 348.4 g/mol
InChI Key: IKKHJUNAQMPJBI-MRXNPFEDSA-N
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Description

Significance of Chiral Piperidine (B6355638) Derivatives in Contemporary Synthetic Chemistry

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in medicinal chemistry and drug discovery. thieme-connect.comnih.gov Its presence is noted in numerous FDA-approved drugs across a wide range of therapeutic areas. acs.org The introduction of chirality into the piperidine scaffold significantly expands its chemical space and biological relevance.

Chiral piperidine derivatives are of paramount importance for several reasons:

Biological Activity : The specific three-dimensional arrangement of substituents on a chiral piperidine ring can lead to precise interactions with biological targets like enzymes and receptors, often resulting in enhanced potency and selectivity of a drug candidate. thieme-connect.com

Pharmacokinetic Properties : The piperidine structure, being both hydrophilic and lipophilic in nature, can be modified to fine-tune the physicochemical properties of a molecule, such as solubility and oral bioavailability. thieme-connect.com

Synthetic Versatility : Chiral piperidines serve as versatile building blocks, or scaffolds, for the construction of more complex molecular architectures. nih.gov Synthetic chemists have developed a multitude of methods for their preparation, including the hydrogenation of pyridine (B92270) derivatives, multicomponent cascade reactions, and asymmetric synthesis strategies. nih.gov

The development of new methods for synthesizing enantiomerically pure piperidine derivatives, such as those derived from natural amino acids like L-glutamic acid, continues to be an active area of research. researchgate.net

Strategic Role of the (R)-1-Boc-3-(Cbz-amino-methyl)-piperidine Scaffold as a Chiral Building Block

The strategic value of this compound lies in its constitution as a chiral, orthogonally protected diamine equivalent. The two protecting groups, Boc and Cbz, can be removed under different chemical conditions. The Cbz group is typically cleaved via hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), while the Boc group is labile under acidic conditions (e.g., using trifluoroacetic acid).

This orthogonal protection strategy allows for the selective deprotection and subsequent elaboration of either nitrogen atom, enabling the stepwise construction of complex molecules. For instance, the Cbz group can be removed to reveal a primary amine, which can then be reacted with an electrophile. Subsequently, the Boc group can be removed to allow for modification of the piperidine ring nitrogen. This controlled, stepwise functionalization is a cornerstone of modern synthetic strategy, making this scaffold highly valuable for creating libraries of compounds for drug discovery.

Analogues of this scaffold, such as (R)-3-(Boc-amino)piperidine, are crucial intermediates in the synthesis of important pharmaceuticals. chemicalbook.comchemicalbook.com For example, it is a key building block for dipeptidyl peptidase IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. chemicalbook.comchemicalbook.com The versatility of the this compound scaffold suggests its potential application in the synthesis of a wide array of biologically active molecules.

Overview of Academic Research Trajectories for this compound and Analogues

Academic and industrial research involving this compound and its analogues primarily focuses on two main trajectories: the development of efficient synthetic routes and their application in medicinal chemistry.

Synthetic Methodologies: Researchers have invested significant effort in creating efficient, stereoselective syntheses of chiral 3-aminopiperidine derivatives. Key strategies include:

Chiral Resolution: Methods involving the separation of enantiomers from a racemic mixture, for example, by using a chiral resolving agent like R-phenylethylamine with N-Cbz-3-piperidine carboxylic acid. google.com

Asymmetric Synthesis: Building the chiral center stereoselectively from achiral starting materials. This includes techniques like rhodium-catalyzed asymmetric hydrogenation.

Synthesis from the Chiral Pool: Utilizing readily available enantiopure starting materials, such as amino acids (e.g., D-ornithine, D-lysine, L-glutamic acid), to construct the chiral piperidine core. researchgate.netchemicalbook.comresearchgate.net This approach often involves multiple steps, including cyclization and functional group manipulations. researchgate.netresearchgate.net

Applications in Medicinal Chemistry: The primary application of these chiral building blocks is in the synthesis of novel therapeutic agents. Research has shown that these scaffolds are integral to the structure of various biologically active compounds. For instance, derivatives of 3-aminopiperidine are key components of DPP-4 inhibitors. chemicalbook.comchemicalbook.com Furthermore, substituted piperidines are investigated for their potential as σ1 receptor ligands with antiproliferative properties and as monoamine oxidase (MAO) inhibitors. acs.orgresearchgate.net The ability to synthesize diverse analogues from a common chiral scaffold like this compound is a powerful tool in the search for new and improved drugs. thieme-connect.com

Data Tables

Table 1: Physicochemical Properties of the Related Compound (R)-1-Boc-3-(aminomethyl)piperidine

PropertyValueSource(s)
CAS Number 140645-23-4 avantorsciences.comsigmaaldrich.comthermofisher.com
Molecular Formula C₁₁H₂₂N₂O₂ avantorsciences.comsigmaaldrich.comthermofisher.com
Molecular Weight 214.30 g/mol sigmaaldrich.com
Appearance Liquid or low melting solid, Colorless to light yellow sigmaaldrich.comthermofisher.com
Density 0.997 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.473 sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N2O4 B12609873 (R)-1-Boc-3-(Cbz-amino-methyl)-piperidine CAS No. 879275-35-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

879275-35-1

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl (3R)-3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-16(13-21)12-20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)/t16-/m1/s1

InChI Key

IKKHJUNAQMPJBI-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for R 1 Boc 3 Cbz Amino Methyl Piperidine and Its Key Precursors

Strategies for Enantioselective Synthesis

The stereocenter in (R)-1-Boc-3-(Cbz-amino-methyl)-piperidine can be introduced through various enantioselective techniques, including the use of a chiral pool, asymmetric catalysis, diastereoselective reactions, and classical resolution.

Chiral Pool Approaches Utilizing Enantiopure Starting Materials

A common strategy for synthesizing enantiomerically pure compounds is to start from readily available chiral molecules. D-ornithine, a naturally occurring amino acid, serves as an effective chiral precursor for the synthesis of (R)-1-Boc-3-aminopiperidine, a direct precursor to the target molecule. The synthesis involves the cyclization of D-ornithine to form a lactam, followed by a series of transformations.

A typical synthetic sequence starting from D-ornithine hydrochloride involves esterification, cyclization to the corresponding lactam, and subsequent reduction and protection steps. While specific yields for each step can vary depending on the exact conditions, a representative pathway is outlined below. acs.org

StepReactionReagents and ConditionsProduct
1EsterificationHCl, Methanol (B129727), RefluxMethyl D-ornithinate dihydrochloride
2CyclizationSodium methoxide, Methanol, Reflux(R)-3-aminopiperidin-2-one
3Amine ProtectionBoc₂O, Base(R)-1-Boc-3-aminopiperidin-2-one
4Lactam ReductionReducing agent (e.g., LiAlH₄)(R)-1-Boc-3-aminopiperidine

Following the synthesis of (R)-1-Boc-3-aminopiperidine, the exocyclic primary amine can be selectively protected with a carboxybenzyl (Cbz) group using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base to yield the final product, this compound.

Asymmetric Catalysis in Piperidine (B6355638) Ring Formation

Asymmetric catalysis offers a powerful alternative for establishing the stereocenter, often with high efficiency and enantioselectivity. Both organocatalytic and transition metal-catalyzed methods have been developed for the synthesis of chiral piperidine derivatives.

Organocatalysis has emerged as a valuable tool for the enantioselective synthesis of heterocyclic compounds. Chiral amines and phosphoric acids are common catalysts for these transformations. For instance, the asymmetric Michael addition of aldehydes to nitroalkenes, followed by cyclization, can produce highly functionalized chiral piperidines. acs.org

A one-pot, three-component reaction involving a dicarbonyl compound, a nitroalkene, and an imine, catalyzed by a chiral squaramide, can lead to the formation of tetrahydropyridines with excellent enantioselectivity. researchgate.net These intermediates can then be further elaborated to the desired piperidine derivatives.

CatalystSubstrate 1 (Dicarbonyl)Substrate 2 (Nitroalkene)Substrate 3 (Imine)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Chiral Squaramide A1,3-Dicarbonylβ-NitroolefinN-methylimine791.9:198
Chiral Squaramide A1,3-DicarbonylThienyl-nitroolefinN-methylimine91>20:199
Chiral Squaramide A1,3-DicarbonylCyclohexyl-nitroolefinN-methylimine88>20:199

Biocatalysis, a subset of organocatalysis, also provides a highly efficient route. The asymmetric transamination of a prochiral ketone, 1-Boc-3-piperidone, using a transaminase enzyme (TA) can directly produce (R)-1-Boc-3-aminopiperidine with excellent enantiomeric excess. nih.gov

EnzymeSubstrateAmine DonorYield (%)Enantiomeric Excess (ee, %)
Immobilized ω-Transaminase (ATA-025-IMB)1-Boc-3-piperidoneIsopropylamine70>99

Transition metal catalysts, particularly those based on rhodium and iridium, are highly effective for the asymmetric hydrogenation of nitrogen-containing heterocycles. The asymmetric hydrogenation of 3-substituted pyridinium (B92312) salts is a viable method for producing chiral piperidines. nsf.govnih.gov The use of a chiral phosphine (B1218219) ligand in conjunction with a rhodium catalyst can achieve high enantioselectivity in the reduction of N-benzylated 3-substituted pyridinium salts. nsf.gov

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)
[Rh(COD)₂]BF₄ / (R,R)-Me-BPEN-benzyl-3-phenylpyridinium bromide9590
[Rh(COD)₂]BF₄ / (R)-BINAPN-benzyl-3-phenylpyridinium bromide8585
[Rh(COD)₂]BF₄ / (R)-MeO-BIPHEPN-benzyl-3-phenylpyridinium bromide9288

Reactions were performed in the presence of a base (e.g., Et₃N) under hydrogen pressure.

Another powerful method involves the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with boronic acids, which furnishes 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov These intermediates can then be reduced to the corresponding piperidines.

Diastereoselective Control in Synthetic Pathways to Piperidines

When a chiral center already exists in a molecule, the formation of a second stereocenter can be directed by the first, a process known as diastereoselective synthesis. This can be particularly useful in constructing substituted piperidine rings. For instance, the reduction of a chiral 3-substituted 4-piperidinone can lead to either the cis or trans 3,4-disubstituted piperidine, depending on the choice of reducing agent. nsf.gov

Substrate (3-substituted-4-piperidinone)Reducing AgentProduct DiastereomerDiastereomeric Ratio (dr)
1-Cbz-3-benzyl-4-piperidinoneL-Selectride®cis-3-benzyl-4-hydroxypiperidine>99:1
1-Cbz-3-benzyl-4-piperidinoneAl-isopropoxydiisobutylalanetrans-3-benzyl-4-hydroxypiperidineup to 99:1
1-Cbz-3-methyl-4-piperidinoneL-Selectride®cis-3-methyl-4-hydroxypiperidine>99:1
1-Cbz-3-methyl-4-piperidinoneAl-isopropoxydiisobutylalanetrans-3-methyl-4-hydroxypiperidineup to 99:1

This diastereoselective control is crucial for building complex molecular architectures with multiple stereocenters.

Classical Resolution Techniques for Racemic Intermediates

Classical resolution involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. This method remains a practical approach for obtaining enantiomerically pure compounds on a large scale. For the synthesis of this compound, a key intermediate, N-Cbz-3-piperidinecarboxylic acid, can be resolved.

The racemic N-Cbz-3-piperidinecarboxylic acid is treated with an enantiomerically pure amine, such as (R)-phenylethylamine, to form a pair of diastereomeric salts. nottingham.ac.uk Due to their different physical properties, these salts can be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with an acid to liberate the enantiomerically pure (R)-N-Cbz-3-piperidinecarboxylic acid. This can then be converted to the target compound through a series of standard organic transformations, including amidation, Hofmann rearrangement, Boc protection, and finally Cbz protection of the exocyclic amine.

Resolving AgentRacemic SubstrateSolvent for CrystallizationOutcome
(R)-phenylethylamineN-Cbz-3-piperidinecarboxylic acidEthanol or MethanolFormation of diastereomeric salts, allowing for separation by fractional crystallization.

The efficiency of the resolution is dependent on the choice of solvent and the crystallization conditions. Multiple recrystallizations may be necessary to achieve high enantiomeric purity. nottingham.ac.uk

Biocatalytic Transformations (e.g., ω-Transaminases for Chiral Amines)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and environmentally benign reaction conditions. researchgate.net ω-Transaminases (ω-TAs) have been particularly effective in the asymmetric synthesis of chiral amines from prochiral ketones. acs.orgmdpi.com This method is directly applicable to the synthesis of key precursors to the target molecule, such as (R)-3-amino-1-Boc-piperidine.

The process involves the amination of a prochiral ketone, 1-Boc-3-piperidone, using a suitable ω-transaminase enzyme, an amine donor like isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP). beilstein-journals.org This enzymatic transformation converts the ketone into a chiral amine in a single step with high yield and excellent enantiomeric excess. beilstein-journals.org The mechanism relies on the PLP-dependent transfer of an amino group from the donor to the ketone substrate within the enzyme's chiral active site. mdpi.com

Researchers have successfully employed commercially available immobilized ω-transaminases for the synthesis of both (R)- and (S)-enantiomers of 3-amino-1-Boc-piperidine. beilstein-journals.org The use of immobilized enzymes is advantageous as it allows for easier separation from the reaction mixture and enables the reuse of the biocatalyst in batch or continuous flow systems, enhancing the process's sustainability and industrial applicability. beilstein-journals.org The selection of an (R)-selective ω-transaminase is crucial for producing the desired stereoisomer required for this compound. mdpi.com

Key findings from studies on the biocatalytic synthesis of 3-amino-1-Boc-piperidine are summarized below:

Enzyme TypeSubstrateAmine DonorResultReference
Immobilized ω-Transaminases (R-selective)1-Boc-3-piperidoneIsopropylamineHigh yield and excellent enantiomeric excess of (R)-3-amino-1-Boc-piperidine. beilstein-journals.org
CDX-017 (R-selective transaminase)Prochiral ketone 48---81% HPLC yield and 98–99% enantiomeric excess. mdpi.com

Construction of the Piperidine Core and Introduction of Stereodefined Substituents

The formation of the piperidine ring with precise control over stereochemistry is fundamental to the synthesis of complex molecules. Intramolecular cyclization reactions are among the most powerful strategies to achieve this, as they can establish the heterocyclic core and install substituents in a stereodefined manner simultaneously.

The oxidative amination of unactivated alkenes represents a modern approach for the synthesis of substituted piperidines. mdpi.com This method involves the cyclization of an amine onto an alkene tether within the same molecule, promoted by a catalyst and a stoichiometric oxidant. Gold(I) and palladium complexes have been effectively used to catalyze this transformation. mdpi.comnih.gov

In a typical reaction, a substrate containing a nitrogen nucleophile (e.g., a carbamate (B1207046) or sulfonamide) and a tethered, non-activated alkene is treated with a catalyst. mdpi.com For instance, a gold(I) complex in the presence of an iodine(III) oxidizing agent can facilitate the difunctionalization of the double bond, leading to the formation of the N-heterocycle with the concurrent introduction of an oxygen-containing substituent. mdpi.com Similarly, palladium catalysis, particularly with specifically designed pyridine-oxazoline ligands, has enabled the enantioselective oxidative amination of alkenes. mdpi.com The steric properties of the ligand can influence the reaction's regioselectivity and enantioselectivity, making it a versatile tool for creating chiral piperidine structures. mdpi.com

The intramolecular aza-Michael reaction is a highly effective and atom-economical method for constructing N-heterocyclic rings. nih.govresearchgate.net This reaction involves the conjugate addition of an amine nucleophile to a tethered α,β-unsaturated carbonyl or a related electron-deficient alkene. ntu.edu.sg This strategy has been widely applied to the synthesis of di- and trisubstituted piperidines with significant stereocontrol. nih.gov

Organocatalysis has been instrumental in developing enantioselective versions of the intramolecular aza-Michael reaction. nih.gov For example, the combination of a quinoline-based organocatalyst and a cocatalyst like trifluoroacetic acid can promote the desymmetrizing cyclization of N-tethered alkenes to afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov The reaction can also be induced by bases or catalyzed by N-heterocyclic carbenes (NHCs) to achieve diastereoselective outcomes. nih.gov

Below is a table summarizing various aza-Michael approaches to piperidine synthesis:

Catalyst/PromoterSubstrate TypeProductKey FeatureReference
Quinoline (B57606) Organocatalyst + TFAN-tethered divinyl ketoneEnantiomerically enriched 2,5- and 2,6-disubstituted piperidinesEnantioselective desymmetrization nih.gov
TBAF (base)N-tethered enone2,6-trans-piperidinesDiastereoselective, scalable synthesis nih.gov
N-Heterocyclic Carbene (NHC)Alkyl amine with α,β-unsaturated carboxylic acidSubstituted piperidinesGood enantioselectivity and yields nih.gov

Reductive cyclization cascades provide a powerful means to construct complex piperidine scaffolds from acyclic precursors in a single operational step. A notable example is the nitro-Mannich reaction followed by a reductive cyclization. This sequence allows for the formation of multiple bonds and stereocenters with a high degree of control. acs.org

The process can be initiated by the diastereoselective Mannich reaction between an imine and a nitro-containing compound to control the initial stereochemistry. nih.gov Subsequent reduction of the nitro group leads to an in-situ generated amine, which then undergoes intramolecular cyclization, often via reductive amination, to form the piperidine ring. nih.gov An efficient nitro-Mannich/lactamization cascade has been developed for preparing complex multicyclic piperidinone structures from γ-nitro esters and cyclic imines. nih.gov These cascades are often stereoselective and can be integrated into multicomponent reactions for building molecular complexity efficiently. acs.orgnih.gov

Recent advances have also demonstrated a one-pot synthesis of 2,3-substituted piperidines through an organocatalytic Mannich reaction followed by a reductive cyclization, achieving high yields and excellent enantioselectivities. rsc.org

Reaction CascadeStarting MaterialsIntermediateProductReference
Nitro-Mannich/Lactamizationγ-nitro esters, cyclic iminesNitro-Mannich adductMulticyclic piperidinone derivatives acs.orgnih.gov
Nitro-Michael/Reductive CyclizationIndolylidenecyanoesters, nitroalkanesNitro-Michael adductMultifunctionalized spiro[oxindole-3,3'-pyrrolidine] chemrxiv.org
Organocatalytic Mannich/Reductive CyclizationN-PMP aldimine, glutaraldehyde (B144438)Mannich adductFunctionalized piperidines rsc.org
Azide (B81097) Reductive CyclizationAldehyde with tethered azideIminium ion(3S, 4R)-3-hydroxypiperidine-4-carboxylic acid nih.gov

Radical-mediated cyclizations offer a distinct approach to the synthesis of piperidine rings, often proceeding under mild conditions and tolerating a variety of functional groups. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne, to form the cyclic structure. nih.gov

A common strategy involves the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org The choice of radical mediator can significantly impact the diastereoselectivity of the reaction. While tributyltin hydride (TBTH) often yields trans-piperidines with moderate selectivity, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) has been shown to dramatically enhance the trans/cis ratio, in some cases up to 99:1. organic-chemistry.org This improvement is attributed to a cascade process that selectively rearranges the minor stereoisomer. organic-chemistry.org

Other radical-mediated methods include the cyclization of 1,6-enynes initiated by triethylborane (B153662) and copper-catalyzed cyclizations that proceed via a 1,6-hydrogen atom transfer (HAT) mechanism. nih.gov These methods provide access to a diverse range of substituted piperidines, sometimes through complex radical cascades involving multiple cyclization and rearrangement steps. nih.gov

Intermolecular Approaches to Substituted Piperidines

Intermolecular strategies involve the construction of the piperidine ring from two or more acyclic components. These methods are highly valued for their convergence and flexibility, allowing for the assembly of complex piperidine structures from simpler, readily available starting materials. Key intermolecular approaches include reductive amination, Mannich-type reactions, and various annulation and cycloaddition strategies.

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis and a powerful method for forming the carbon-nitrogen bonds essential for the piperidine scaffold. researchgate.net The process typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in the same pot to the desired amine. researchgate.netharvard.edu This reaction is widely used in both intramolecular and intermolecular contexts to create cyclic amines. researchgate.netmdpi.com

The choice of reducing agent is critical for the success and selectivity of the reaction. While catalytic hydrogenation over palladium on carbon (Pd/C) can be used, milder and more selective chemical reducing agents are often preferred. researchgate.net These include various hydride reagents, each with distinct reactivity profiles. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a particularly mild and effective reagent for reductive amination, tolerating a wide range of functional groups. harvard.edu Other common reagents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). researchgate.net In recent years, biocatalytic approaches using imine reductases (IREDs) have emerged as a powerful tool for the asymmetric synthesis of chiral amines via reductive amination. sjtu.edu.cndigitellinc.comresearchgate.net

Reducing AgentTypical ConditionsKey Advantages/DisadvantagesCitation
H₂/Pd/CHydrogen gas, Palladium on Carbon catalystAtom economical; can sometimes lead to over-alkylation or reduction of other functional groups. researchgate.net
Sodium Borohydride (NaBH₄)Methanol solvent, often used after pre-formation of the imine.Inexpensive and readily available; can reduce the starting carbonyl if conditions are not optimized. researchgate.netharvard.edu
Sodium Cyanoborohydride (NaBH₃CN)Slightly acidic pH (3-6) to facilitate iminium ion formation.Selective for the iminium ion over carbonyls; highly toxic cyanide byproducts are a major drawback. researchgate.netharvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aprotic solvents (e.g., dichloroethane), often with acetic acid.Highly selective, mild, and non-toxic; tolerates a broad range of functional groups. harvard.edu
Imine Reductases (IREDs)Aqueous buffer, ambient temperature.Provides high enantioselectivity for chiral amines; requires specific enzyme for a given substrate. sjtu.edu.cnresearchgate.net
Mannich-Type Reactions

The Mannich reaction and its variants are powerful carbon-carbon bond-forming reactions that provide access to β-amino carbonyl compounds, which are ideal precursors for piperidine synthesis. researchgate.netresearchgate.net These reactions are fundamental in the construction of polysubstituted piperidines, often with excellent stereocontrol. acs.orgnih.gov

Several variations of the Mannich reaction have been developed for piperidine synthesis:

The Nitro-Mannich (Aza-Henry) Reaction : This variant involves the reaction of an imine with a nitroalkane. ucl.ac.ukresearchgate.net The resulting β-nitroamine products are versatile intermediates that can undergo reductive cyclization to yield functionalized piperidines, often with control over multiple contiguous stereocenters. ucl.ac.ukresearchgate.net

Intramolecular Mannich Reactions : The cyclization of δ-amino β-keto esters with aldehydes or ketones provides a direct route to polysubstituted piperidines and has been used in the asymmetric synthesis of natural products. acs.orgnih.gov

Multi-component Mannich Reactions : Inspired by biosynthetic pathways, three-component vinylogous Mannich-type reactions have been developed to assemble complex chiral piperidines from simple precursors in a single step. rsc.org Similarly, double Mannich reactions using β-keto esters and bisaminol ethers can produce highly substituted 4-piperidones with high diastereoselectivity. thieme-connect.de

Mannich Reaction TypeKey ReactantsIntermediate/ProductCitation
Nitro-Mannich (Aza-Henry)Imine, Nitroalkaneβ-Nitroamine researchgate.netucl.ac.ukresearchgate.net
Intramolecularδ-Amino β-keto ester, Aldehyde/KetonePolysubstituted piperidine acs.orgnih.gov
Three-Component VinylogousDienolate, Aldehyde, AmineChiral dihydropyridinone rsc.org
Double Mannichβ-Keto ester, Bisaminol etherPolysubstituted 4-piperidone thieme-connect.de
Annulation and Cycloaddition Methodologies

Annulation and cycloaddition reactions are highly efficient strategies for constructing the piperidine ring system, as they form multiple bonds in a single, often stereocontrolled, operation. rsc.org These methods are characterized by their high atom economy and ability to rapidly generate molecular complexity.

Key strategies include:

[5+1] Annulation : This approach combines a five-atom component with a one-atom component. A notable example is the iridium-catalyzed hydrogen borrowing cascade, which uses a 1,5-aminoalcohol that reacts with an amine, forming two new C-N bonds to create the piperidine ring. mdpi.comnih.gov

[3+3] Annulation : These reactions involve the coupling of two three-atom fragments. nih.gov For example, a 1,3-dianion equivalent can react with a 1,3-dielectrophile to form the six-membered ring. whiterose.ac.uk

[4+2] Cycloaddition : This formal cycloaddition can be achieved through a one-pot organocatalytic Mannich reaction followed by a reductive cyclization. For instance, the reaction of an aldimine with aqueous glutaraldehyde can produce 2,3-substituted piperidines with excellent yields and high enantioselectivity. rsc.org

[2+2] Cycloaddition : Photochemical intramolecular [2+2] cycloaddition of dienes can lead to bicyclic piperidinone systems, which can then be reduced to the corresponding piperidines. nih.gov

Hydrogenation and Reduction of Heteroaromatic Precursors (e.g., Pyridines)

The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for synthesizing piperidine derivatives. researchgate.netrsc.org However, the reaction presents significant challenges, primarily due to the high aromatic stability of the pyridine (B92270) ring and the tendency of the resulting piperidine product to poison the catalyst. dicp.ac.cnchemrxiv.org

To overcome these challenges, reactions are frequently conducted under acidic conditions, which protonate the pyridine nitrogen, activating the ring toward reduction and preventing catalyst inhibition. dicp.ac.cn A variety of catalytic systems have been developed:

Heterogeneous Catalysts : Traditional methods often employ heterogeneous catalysts like platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and rhodium(III) oxide (Rh₂O₃) under high pressures of hydrogen gas. researchgate.netrsc.orgdicp.ac.cn While effective, these conditions can be harsh and may not be compatible with sensitive functional groups. researchgate.net

Homogeneous Catalysts : The development of homogeneous catalysts, particularly those based on iridium and rhodium complexes with chiral phosphine ligands, has enabled the asymmetric hydrogenation of pyridines. wikipedia.orgacs.orgacs.org This allows for the synthesis of enantioenriched piperidines directly from prochiral pyridines. acs.orgdicp.ac.cn

Substrate-Directed Hydrogenation : An alternative strategy for achieving stereocontrol involves attaching a chiral auxiliary to the pyridine precursor. wikipedia.org The auxiliary shields one face of the pyridine ring, directing the hydrogenation to the opposite face and thereby controlling the stereochemistry of the newly formed chiral centers. dicp.ac.cnnih.gov

Catalyst TypeExamplesTypical ConditionsKey FeaturesCitation
HeterogeneousPtO₂, Pd/C, Rh₂O₃High H₂ pressure (50-100 bar), acidic solvent (e.g., acetic acid).Robust and widely used; often requires harsh conditions. researchgate.netrsc.orgdicp.ac.cn
Homogeneous (Asymmetric)[Ir(COD)Cl]₂/Chiral Ligand, [Rh(COD)Binapine]BF₄Mild H₂ pressure (1-8 bar), various solvents.Provides access to chiral piperidines with high enantioselectivity. acs.orgacs.org
Substrate-DirectedChiral oxazolidinone auxiliary on pyridine ring + Heterogeneous Catalyst (e.g., PtO₂)High H₂ pressure, acidic solvent.Uses a temporary chiral group on the substrate to direct stereochemistry. dicp.ac.cnwikipedia.orgnih.gov

Nucleophilic Substitution Reactions for Amine Introduction (e.g., via Chiral Triflate Esters)

Nucleophilic substitution provides a powerful method for introducing amine functionalities. This strategy is particularly useful when starting with a chiral precursor containing a hydroxyl group, which can be converted into a better leaving group to facilitate substitution. Chiral trifluoromethanesulfonate (B1224126) (triflate) esters are excellent substrates for this purpose due to the high leaving group ability of the triflate anion.

The general process involves two steps:

Activation of a Chiral Alcohol : A chiral alcohol on a pre-formed carbocyclic or heterocyclic ring is reacted with triflic anhydride (B1165640) (Tf₂O) or a related reagent in the presence of a non-nucleophilic base (e.g., pyridine or 2,6-lutidine). This converts the poorly-leaving hydroxyl group into an excellent leaving group, the triflate ester.

Nucleophilic Displacement : The chiral triflate is then subjected to an S_N_2 reaction with a nitrogen nucleophile. This reaction proceeds with inversion of configuration at the stereocenter. Suitable nitrogen nucleophiles include ammonia, primary or secondary amines, or amine equivalents like sodium azide (NaN₃). If azide is used, a subsequent reduction step (e.g., via catalytic hydrogenation or Staudinger reaction) is required to furnish the primary amine.

This methodology has been applied in the synthesis of various chiral amines. For instance, palladium-catalyzed coupling reactions between N-arylimidoyl cyanide alkylamines and vinyl triflates have been developed to produce chiral allylic amines with high enantioselectivity. acs.org The principle of displacing a triflate with a nitrogen nucleophile is a fundamental and reliable transformation for the stereocontrolled introduction of an amine group. nih.gov

Orthogonal Protection and Deprotection Strategies for Amine Functionalities

In the synthesis of complex molecules with multiple functional groups, such as this compound, the strategic use of protecting groups is essential. Orthogonal protection refers to the use of multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the selective unmasking and reaction of specific functional groups. total-synthesis.commasterorganicchemistry.com

The target molecule features two common amine protecting groups, Boc and Cbz, which form an excellent orthogonal pair:

Boc (tert-butyloxycarbonyl) : This group is used to protect the piperidine ring nitrogen. It is stable to a wide range of nucleophiles, bases, and reductive conditions like catalytic hydrogenolysis. total-synthesis.com Its primary lability is to acid. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. total-synthesis.comorganic-chemistry.org

Cbz (or Z) (Benzyloxycarbonyl) : This group protects the primary amine on the 3-methyl substituent. The Cbz group is stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). total-synthesis.comorganic-chemistry.org

The orthogonality of the Boc and Cbz groups allows for selective chemical manipulation. For example, treatment of this compound with a strong acid like TFA would selectively cleave the Boc group, liberating the piperidine nitrogen for further functionalization while leaving the Cbz-protected side-chain amine untouched. masterorganicchemistry.com Conversely, subjecting the molecule to catalytic hydrogenation would remove the Cbz group from the side chain, allowing for reactions at the primary amine, while the Boc group on the piperidine ring would remain intact. total-synthesis.com This strategic control is fundamental to multi-step synthetic sequences. vaia.com

Protecting GroupAbbreviationStructureCommon Deprotection ConditionsStabilityCitation
tert-ButyloxycarbonylBoc-C(=O)O-C(CH₃)₃Strong acid (TFA, HCl)Stable to base, hydrogenolysis, nucleophiles. total-synthesis.commasterorganicchemistry.comorganic-chemistry.org
BenzyloxycarbonylCbz (or Z)-C(=O)O-CH₂-PhCatalytic Hydrogenolysis (H₂, Pd/C)Stable to mild acid and base. total-synthesis.commasterorganicchemistry.comorganic-chemistry.org

Boc (tert-Butyloxycarbonyl) Protection and Deprotection

The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal under acidic conditions. masterorganicchemistry.comorganic-chemistry.org

Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Common bases include sodium hydroxide (B78521), 4-dimethylaminopyridine (B28879) (DMAP), and sodium bicarbonate. fishersci.co.uk The reaction is often performed in solvents like water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature or with moderate heating. fishersci.co.uk For instance, the synthesis of (R)-3-(Boc-Amino)piperidine, a key precursor, can be achieved through the protection of (R)-3-aminopiperidine. chemicalbook.com

Deprotection: The removal of the Boc group is generally accomplished using strong acids. masterorganicchemistry.com A common method involves treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.compeptide.com This process is typically rapid and clean, occurring at room temperature. fishersci.co.uk Other acidic reagents such as hydrochloric acid in solvents like dioxane or methanol are also effective. chemicalbook.comnih.gov

Alternative, milder methods for Boc deprotection have been developed to accommodate sensitive substrates. These include the use of:

Silica (B1680970) gel in refluxing toluene (B28343): This method has been shown to selectively deprotect N-Boc groups with high yields (75%-98%) while leaving other carbamates like Cbz intact. epa.gov

Oxalyl chloride in methanol: This provides a mild procedure for deprotection at room temperature, suitable for compounds with multiple functional groups. nih.gov

Iron(III) salts: These have been used for the catalytic and selective removal of the Boc group. rsc.org

A Brønsted acidic deep eutectic solvent: This can serve as both the reaction medium and catalyst for efficient Boc deprotection. mdpi.com

Table 1: Selected Reagents and Conditions for Boc Protection and Deprotection

Transformation Reagent(s) Solvent(s) Conditions Typical Yield Reference(s)
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) Water, THF, Acetonitrile Room Temperature or moderate heat High fishersci.co.uk
Deprotection Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room Temperature High masterorganicchemistry.compeptide.com
Deprotection Hydrochloric acid (HCl) Dioxane, Methanol Room Temperature >70% chemicalbook.comnih.gov
Deprotection Silica Gel Toluene Reflux 75-98% epa.gov
Deprotection Oxalyl chloride Methanol Room Temperature up to 90% nih.gov

Cbz (Carbobenzyloxy) Protection and Deprotection

The Carbobenzyloxy (Cbz or Z) group is another cornerstone in amine protection, particularly in peptide synthesis and the synthesis of complex molecules. total-synthesis.comnumberanalytics.com It is valued for its stability and the specific conditions required for its removal. total-synthesis.com

Protection: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often using an aqueous solution of a carbonate base (Schotten-Baumann conditions) or an organic base like triethylamine (B128534) or pyridine. total-synthesis.comnumberanalytics.com The reaction proceeds through the nucleophilic attack of the amine on the benzyl chloroformate. total-synthesis.com Alternative reagents like N-(benzyloxycarbonyloxy)succinimide can be used for Cbz protection under neutral conditions. numberanalytics.com

Deprotection: The most common and mild method for removing the Cbz group is catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). total-synthesis.commissouri.edu This method is advantageous because it occurs under neutral pH and generally does not affect other functional groups that are sensitive to acids or bases. masterorganicchemistry.com Transfer hydrogenation, using a hydrogen donor like triethylsilane in the presence of a palladium catalyst, can also be employed. total-synthesis.commissouri.edu

Other deprotection strategies include:

Treatment with low-carbon alcohols: Methanol, ethanol, or tert-butanol (B103910) have been shown to be effective deprotecting reagents for certain heterocyclic compounds. researchgate.net

Lewis acids: Aluminum chloride (AlCl₃) in a fluorinated solvent has been used for the effective deprotection of N-Cbz groups. organic-chemistry.org Trimethylsilyl iodide (TMSI) is another Lewis acid option. researchgate.net

Nucleophilic deprotection: 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) can deprotect Cbz groups, which is beneficial for substrates with functionalities sensitive to standard hydrogenolysis or Lewis acid conditions. organic-chemistry.orgresearchgate.net

Table 2: Selected Reagents and Conditions for Cbz Protection and Deprotection

Transformation Reagent(s) Solvent(s) Conditions Reference(s)
Protection Benzyl chloroformate (Cbz-Cl), Base Dichloromethane, Water Schotten-Baumann total-synthesis.comnumberanalytics.com
Deprotection H₂, Pd/C Methanol, Ethanol Room Temperature, 1 atm masterorganicchemistry.comtotal-synthesis.commissouri.edu
Deprotection Et₃SiH, Pd(OAc)₂ - - rsc.org
Deprotection AlCl₃ 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) Room Temperature organic-chemistry.org
Deprotection 2-mercaptoethanol, K₃PO₄ N,N-dimethylacetamide 75 °C organic-chemistry.orgresearchgate.net

Sequential and Selective Deprotection Methodologies

In the synthesis of a molecule like this compound, which contains two different amine protecting groups, the ability to remove one without affecting the other is crucial. This concept is known as orthogonal protection. acs.orgstudysmarter.co.ukvaia.com The Boc and Cbz groups form an excellent orthogonal pair.

The selective deprotection of the Boc group in the presence of a Cbz group is readily achievable due to the acid lability of Boc and the stability of Cbz to acidic conditions. masterorganicchemistry.com As mentioned previously, treating a dually protected compound with an acid such as TFA or HCl will cleave the Boc group while leaving the Cbz group intact. masterorganicchemistry.com For example, a method using silica gel in refluxing toluene has been reported to selectively remove the Boc group without affecting the Cbz group. epa.gov

Conversely, the selective deprotection of the Cbz group in the presence of a Boc group is accomplished via catalytic hydrogenolysis. The Boc group is stable to these conditions, allowing for the specific removal of the Cbz protecting group. masterorganicchemistry.com This orthogonality is fundamental in multi-step syntheses, allowing for the sequential functionalization of different amino groups within the same molecule. acs.org

For instance, in a synthetic route towards the target compound, one might first deprotect the Cbz-protected primary amine via hydrogenolysis to allow for a subsequent reaction at that site, while the Boc-protected piperidine nitrogen remains shielded. Alternatively, the Boc group could be removed under acidic conditions to enable modification of the piperidine nitrogen, leaving the Cbz-protected side chain untouched. This strategic, stepwise removal of protecting groups is a key element in the efficient and controlled synthesis of complex molecules. rsc.orgbiosynth.com

Mechanistic Elucidation of Reactions Involving the R 1 Boc 3 Cbz Amino Methyl Piperidine Moiety

Detailed Reaction Mechanisms for Piperidine (B6355638) Ring Formation

The synthesis of the chiral 3-substituted piperidine core can be achieved through various mechanistic pathways, primarily involving the reduction of pyridine (B92270) precursors or the cyclization of acyclic starting materials.

Hydrogenation of Pyridine Derivatives: A prevalent method for piperidine synthesis is the hydrogenation of a corresponding pyridine ring. wikipedia.org For chiral piperidines, this often involves asymmetric hydrogenation. One advanced strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgorganic-chemistry.org This process typically involves a three-step sequence:

Partial Reduction of Pyridine: The pyridine starting material is first partially reduced and activated, for instance, by reaction with phenyl chloroformate and sodium borohydride (B1222165) to form a dihydropyridine (B1217469) derivative like phenyl pyridine-1(2H)-carboxylate. nih.govorganic-chemistry.org

Rhodium-Catalyzed Asymmetric Carbometalation: A chiral rhodium catalyst, often employing ligands like (S)-SEGPHOS, facilitates the enantioselective coupling of the dihydropyridine with a partner such as an arylboronic acid. nih.govorganic-chemistry.org The mechanism proceeds through a Rh(I) catalytic cycle, involving oxidative addition, carbometalation, and reductive elimination or protodemetalation, to install the substituent at the 3-position with high enantioselectivity. acs.org

Final Reduction: The resulting tetrahydropyridine (B1245486) is then fully reduced to the piperidine ring, commonly via hydrogenation with a catalyst like palladium on carbon (Pd/C). semanticscholar.orgacs.org

Another approach involves the dearomatization of pyridine followed by an enantioselective borylation. This strategy uses a Cu(I)-catalyzed protoborylation of a 1,2-dihydropyridine intermediate, which provides a chiral 3-boryl-tetrahydropyridine that can be further transformed. acs.org

Intramolecular Cyclization Reactions: Intramolecular cyclization offers a powerful alternative for constructing the piperidine ring from linear substrates. nih.gov These reactions form the ring by creating one or more C-N or C-C bonds within a single molecule. Key mechanistic approaches include:

Intramolecular aza-Michael Reaction: This involves the cyclization of N-tethered alkenes. nih.gov The reaction can be catalyzed by organocatalysts, such as quinoline (B57606) derivatives, in the presence of an acid co-catalyst, to afford enantiomerically enriched protected piperidines. nih.gov

Reductive Amination: The condensation of amines with aldehydes or ketones to form an intermediate imine, followed by reduction, is a common C-N bond-forming strategy. nih.gov In a [5+1] annulation approach, a diol can undergo a double iridium(III)-catalyzed cascade of oxidation, amination, and hydrogen-transfer reduction to form the piperidine ring stereoselectively. nih.gov

Radical Cyclization: Alkyl radicals, generated via methods like cobalt/iridium catalysis from alkyl bromides, can undergo conjugate addition to an acceptor, leading to cyclization under mild conditions. organic-chemistry.org

MethodKey Mechanistic StepCatalyst/ReagentStarting Material ExampleRef.
Asymmetric Reductive HeckRh-catalyzed carbometalation[Rh(cod)OH]₂ / (S)-SEGPHOSPhenyl pyridine-1(2H)-carboxylate nih.govacs.org
Dearomatization/BorylationCu(I)-catalyzed protoborylationCu(I) complex / Chiral ligand1,2-Dihydropyridine acs.org
Intramolecular aza-MichaelConjugate additionQuinoline organocatalyst / TFAN-tethered alkene nih.gov
[5+1] AnnulationHydrogen-borrowing cascadeIridium(III) complexPentane-1,5-diol nih.gov

Mechanistic Aspects of Protecting Group Manipulations

The manipulation of protecting groups is fundamental in multi-step syntheses. For (R)-1-Boc-3-(Cbz-amino-methyl)-piperidine, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are critical. The Hofmann degradation represents a classic transformation relevant to the synthesis of the aminopiperidine core.

Boc Group Deprotection: The Boc group is typically removed under acidic conditions. total-synthesis.commasterorganicchemistry.com The mechanism involves:

Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc-carbamate. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com

Fragmentation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. commonorganicchemistry.comumich.edu The tert-butyl cation is typically quenched by a trapping agent or deprotonates to form isobutylene (B52900) gas. commonorganicchemistry.com

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and yielding the free amine. masterorganicchemistry.comcommonorganicchemistry.comumich.edu

Cbz Group Deprotection: The Cbz group is most commonly cleaved by catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com

Catalytic Reduction: The reaction is carried out with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. total-synthesis.comchemicalbook.com Other hydrogen donors can be used in transfer hydrogenation. total-synthesis.com

Cleavage: The mechanism involves the reductive cleavage of the benzyl-oxygen bond, releasing toluene (B28343) and the carbamic acid intermediate. total-synthesis.com

Decarboxylation: As with Boc deprotection, the carbamic acid readily loses CO₂ to furnish the deprotected amine. total-synthesis.com Alternative, non-reductive methods for Cbz cleavage exist, such as using a nucleophilic thiol to attack the benzylic carbon in an S_N2-type reaction, which is useful for substrates sensitive to hydrogenation. scientificupdate.com

Hofmann Degradation: The Hofmann rearrangement (or degradation) is a method to convert a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrylearner.com This reaction could be applied to synthesize a 3-aminopiperidine from a piperidine-3-carboxamide precursor. The mechanism proceeds as follows:

N-Bromination: In the presence of a base like sodium hydroxide (B78521), bromine reacts with the primary amide to form an N-bromoamide intermediate. wikipedia.orgbyjus.com

Anion Formation: The base abstracts the remaining acidic N-H proton, yielding a bromoamide anion. wikipedia.orgpw.live

Rearrangement: The bromoamide anion undergoes a concerted rearrangement. The alkyl group (the piperidine ring in this context) migrates from the carbonyl carbon to the nitrogen as the bromide ion departs, forming an isocyanate intermediate. wikipedia.orgbyjus.com

Hydrolysis: The isocyanate is hydrolyzed by water in the basic medium. Nucleophilic addition of hydroxide forms a carbamate (B1207046) anion, which spontaneously decarboxylates to give the final primary amine product. byjus.compw.live

Investigating Stereoselective Induction Mechanisms

Establishing the (R) stereocenter at the C3 position is the most critical step in the synthesis of this molecule. This is achieved through several stereoselective strategies.

Catalytic Asymmetric Synthesis: Asymmetric catalysis is a highly efficient method for creating chiral molecules.

Asymmetric Hydrogenation: The hydrogenation of a prochiral substituted pyridine or dihydropyridine using a chiral catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands) can set the stereocenter with high enantioselectivity. nih.govdicp.ac.cnresearchgate.net The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer to one face of the substrate, leading to the preferential formation of one enantiomer.

Biocatalysis: Enzymes offer unparalleled stereoselectivity. The asymmetric amination of a prochiral ketone, such as 1-Boc-3-piperidone, using ω-transaminases (TAs) can produce (R)- or (S)-3-amino-1-Boc-piperidine with very high optical purity. beilstein-journals.orggoogle.com The mechanism involves the enzyme's cofactor, pyridoxal-5'-phosphate (PLP), which facilitates the transfer of an amino group from a donor (like isopropylamine) to the ketone substrate within the chiral active site of the enzyme. beilstein-journals.org Chemo-enzymatic cascades, combining amine oxidases and ene-imine reductases, have also been developed to convert tetrahydropyridines into chiral piperidines through a dynamic kinetic resolution process. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction.

In the synthesis of piperidones, a carbohydrate-based auxiliary like D-arabinopyranosylamine can be used. cdnsciencepub.com It reacts with a diene in a domino Mannich-Michael reaction to form an N-glycosyl dehydropiperidinone with high diastereoselectivity. The bulky, chiral auxiliary blocks one face of the reactive intermediate, forcing subsequent reagents to attack from the less hindered face, thereby controlling the stereochemical outcome. cdnsciencepub.com The auxiliary is cleaved in a later step to reveal the chiral piperidine product.

StrategyMechanism of StereoselectionTypical Catalyst/AuxiliaryAchieved Purity (ee)Ref.
Asymmetric HydrogenationChiral ligand-metal complex creates a chiral pocket for hydrogenation.Rhodium or Iridium with chiral phosphine ligandsOften >90% ee nih.govdicp.ac.cn
Enzymatic AminationEnantioselective amine transfer within an enzyme's active site.ω-Transaminase (TA)>99% ee beilstein-journals.org
Chiral AuxiliarySteric hindrance from a covalently bonded chiral group directs attack.D-arabinopyranosylamineHigh diastereoselectivity cdnsciencepub.com
Chemo-enzymatic DKRKinetic reduction of one iminium enantiomer with in-situ racemization.Ene-Imine Reductase (EneIRED)Up to 99% ee nih.gov

Computational and Theoretical Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate reaction mechanisms, rationalize stereochemical outcomes, and predict reactivity. Density Functional Theory (DFT) is a commonly employed method for these investigations.

For piperidine synthesis, computational studies have been used to:

Elucidate Catalytic Cycles: DFT calculations can map the potential energy surface of a catalytic cycle, such as the copper-catalyzed intramolecular C-H amination to form piperidines. acs.org These studies help identify the active catalytic species, determine the oxidation states of the metal throughout the cycle (e.g., a Cu(I)/Cu(II) pathway), and characterize transition states for key steps like C-H activation and C-N bond formation. acs.org

Analyze Stereoselectivity: Theoretical models can explain the origins of enantioselectivity in asymmetric reactions. By calculating the energies of the transition states leading to the (R) and (S) products, researchers can predict which pathway is favored and why. This analysis often reveals crucial non-covalent interactions between the substrate, the chiral ligand, and the metal catalyst that are responsible for stereochemical control.

Investigate Ligand Effects: Computational methods can probe the electronic and steric effects of different ligands on the catalytic activity and selectivity. For instance, studies on copper-catalyzed amination investigated how different tris(pyrazolyl)borate ligands influence the reaction outcome. acs.org

Predict Binding Modes: In the context of drug design, molecular docking and molecular dynamics simulations are used to predict how piperidine-based ligands bind to their biological targets, such as the sigma-1 receptor. nih.gov These studies identify key amino acid residues and interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for binding affinity, guiding the design of more potent molecules. nih.gov

Chemical Transformations and Functionalization of the R 1 Boc 3 Cbz Amino Methyl Piperidine Scaffold

Functionalization of the Piperidine (B6355638) Ring (Excluding N-Boc position)

The functionalization of the piperidine ring of (R)-1-Boc-3-(Cbz-amino-methyl)-piperidine, particularly at positions other than the nitrogen atom, offers a pathway to a diverse range of substituted piperidine derivatives.

β-Functionalization via Dehydrogenation and Hydrofunctionalization

A powerful strategy for the functionalization of the piperidine ring at the β-position (C4) involves a two-step sequence of dehydrogenation followed by hydrofunctionalization. This approach introduces a double bond into the ring, which can then be subjected to various addition reactions to install a wide range of functional groups.

Dehydrogenation: The introduction of a double bond into the N-Boc-piperidine ring can be achieved using transition metal catalysis. Iridium-based catalysts have been shown to be effective for the dehydrogenation of N-heterocycles. nih.gov For instance, an iridium catalyst can facilitate an oxidant-free dehydrogenation to form a tetrahydropyridine (B1245486) intermediate. While a specific example starting from this compound is not explicitly detailed in the literature, the general applicability of this methodology to N-Boc-piperidines suggests its potential utility. nih.gov Rhodium catalysts have also been employed for the dehydrogenation of N-heteroarenes, which can be applicable to piperidine systems. acs.org

Hydrofunctionalization: The resulting N-Boc-tetrahydropyridine intermediate is a versatile platform for various functionalization reactions. For example, rhodium-catalyzed asymmetric reductive Heck reactions of tetrahydropyridines with aryl or vinyl boronic acids can be used to introduce substituents at the 3-position of the piperidine ring with high enantioselectivity. snnu.edu.cn This method provides access to a variety of enantioenriched 3-substituted piperidines. snnu.edu.cn

Another approach for the functionalization of the piperidine ring is through direct C-H activation. Palladium-catalyzed β-arylation of N-Boc-piperidines has been reported, offering a direct method to introduce aryl groups at the 3-position. rsc.orgcapes.gov.br The selectivity between α- and β-arylation can be controlled by the choice of ligand, with flexible biarylphosphines generally favoring the desired β-arylated product. rsc.orgcapes.gov.br

The following table summarizes representative conditions for the functionalization of N-Boc-piperidine derivatives, which could be analogous for the this compound scaffold.

ReactionCatalyst/ReagentSubstrateProductYieldReference
β-ArylationPd(OAc)2, Ad-BrettPhosN-Boc-piperidine3-Aryl-N-Boc-piperidine- rsc.org
Reductive HeckRh catalyst, Arylboronic acidN-Boc-tetrahydropyridine3-Aryl-N-Boc-tetrahydropyridineHigh snnu.edu.cn

Transformations Involving the Piperidine Nitrogen (Post-Boc Deprotection)

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a versatile protecting group that can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the secondary amine. This free piperidine nitrogen can then undergo a variety of chemical transformations to introduce diverse substituents.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents. researchgate.net Common methods include reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride in a solvent like DMF. researchgate.net Reductive amination is another powerful method for N-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. harvard.edunih.gov This method is often high-yielding and tolerates a wide range of functional groups. harvard.edu

N-Arylation: The piperidine nitrogen can also be arylated to form N-arylpiperidines. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide or triflate and a palladium or copper catalyst.

The table below provides examples of common transformations involving the piperidine nitrogen after Boc deprotection.

ReactionReagentsProduct TypeReference
N-Alkylation (via alkyl halide)Alkyl halide, K2CO3, DMFN-Alkylpiperidine researchgate.net
N-Alkylation (reductive amination)Aldehyde/Ketone, NaBH(OAc)3N-Alkylpiperidine harvard.edunih.gov
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd catalyst, baseN-Arylpiperidine-

These transformations highlight the synthetic utility of the this compound scaffold, allowing for the systematic modification at multiple sites to generate a library of complex and functionally diverse molecules.

Strategic Applications of R 1 Boc 3 Cbz Amino Methyl Piperidine in Target Oriented Synthesis

Role as a Chiral Scaffold in Complex Chemical Synthesis

A chiral scaffold is a molecule that provides a rigid, stereochemically defined framework upon which a larger, more complex molecule can be built. (R)-1-Boc-3-(Cbz-amino-methyl)-piperidine serves this role effectively. The piperidine (B6355638) ring exists in a stable chair conformation with the C3-substituent preferentially in the equatorial position to minimize steric strain. The fixed (R)-configuration at the C3 position dictates the three-dimensional orientation of the aminomethyl side chain.

The strategic importance of the dual Boc and Cbz protecting groups cannot be overstated. The Cbz group can be selectively removed under hydrogenolysis conditions (e.g., using palladium on carbon and hydrogen gas), leaving the Boc group intact. Conversely, the Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group remains stable. This orthogonality allows synthetic chemists to use the side-chain amine and the ring nitrogen as distinct chemical handles, reacting one while the other remains protected. This level of control is crucial for multi-step syntheses of complex, biologically active molecules where precise installation of various substituents is required.

Applications in the Total Synthesis of Natural Products and their Analogues

While specific examples of the total synthesis of natural products directly citing this compound as the starting material are not prominently featured in leading literature, its structure makes it an ideal candidate for the synthesis of various natural product families and their analogues. Many alkaloids and other biologically active natural products contain substituted piperidine rings.

The compound serves as a synthetic equivalent (a synthon) for a chiral 1,3-diamine. This structure is a key fragment in various complex alkaloids and polycyclic nitrogen-containing compounds. The ability to selectively functionalize the two nitrogens allows for the construction of intricate ring systems and the introduction of diverse side chains, making it a powerful tool for creating analogues of natural products to explore structure-activity relationships (SAR).

Utilization as a Key Intermediate in Medicinal Chemistry Programs

The (R)-3-(aminomethyl)piperidine core, made accessible by precursors like this compound, is a privileged scaffold in medicinal chemistry, appearing in various drug discovery programs.

The substituted piperidine motif is central to the design of numerous enzyme inhibitors. In the context of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a class of oral anti-diabetic drugs, the related (R)-3-aminopiperidine scaffold is a key component of blockbuster drugs like Alogliptin. chemicalbook.comchemicalbook.com This scaffold positions a basic amine to interact with key acidic residues (e.g., Glu205, Glu206) in the S2 pocket of the DPP-IV enzyme.

While the primary scaffold in major approved "gliptins" is the 3-aminopiperidine, the strategic value of the (aminomethyl)piperidine core is also recognized in the exploration of novel inhibitors for this enzyme class. The extra methylene (B1212753) group provides a different spacing and conformational flexibility for the crucial amine, allowing medicinal chemists to probe the enzyme's active site differently and potentially discover inhibitors with alternative binding modes or improved properties.

Neurokinin (NK) receptors, particularly the NK1 and NK3 subtypes, are targets for therapeutic agents to treat conditions like chemotherapy-induced nausea, depression, and schizophrenia. Many potent NK1 and NK3 receptor antagonists are non-peptide, small molecules or peptidomimetics that require a rigid scaffold to correctly orient the aromatic and lipophilic groups necessary for binding.

The (R)-3-(aminomethyl)piperidine structure provides an excellent foundation for such antagonists. It can act as a central, conformationally restricted scaffold onto which the required pharmacophoric elements are attached. The synthesis of these complex antagonists relies on the controlled, stepwise addition of substituents, a process for which an orthogonally protected intermediate like this compound is ideally suited. The defined stereochemistry ensures the correct spatial arrangement of the substituents, which is often critical for potent receptor antagonism.

Incorporation into Peptide and Peptidomimetic Structures

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. The incorporation of rigid, non-natural building blocks is a common strategy in peptidomimetic design.

This compound is a precursor to a constrained β-amino acid analogue or a chiral diamine. When incorporated into a peptide sequence, the rigid piperidine ring replaces a flexible portion of the peptide backbone. This has two major benefits:

Conformational Locking: It reduces the number of available conformations, effectively "locking" the peptide into a specific three-dimensional shape that may be the preferred bioactive conformation for binding to its target receptor or enzyme.

Proteolytic Stability: The non-natural amide bonds formed with the piperidine nitrogen or the aminomethyl group are often resistant to cleavage by proteases, leading to a significantly longer biological half-life compared to the native peptide.

The synthesis of such a peptidomimetic would involve, for example, deprotecting the Cbz group, coupling the resulting amine to an amino acid or peptide fragment, followed by deprotecting the Boc group and coupling the piperidine nitrogen to another part of the molecule. This stepwise approach is only possible due to the orthogonal nature of the precursor.

Compound Data

Below are tables detailing the properties of the key chemical compounds discussed in this article.

Table 1: Physicochemical Properties of (R)-1-Boc-3-(aminomethyl)piperidine Data sourced from commercial supplier information. sigmaaldrich.comthermofisher.com

PropertyValue
CAS Number 140645-23-4
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
Appearance Colorless to light yellow liquid or low melting solid
Density ~0.997 g/mL at 25 °C
Refractive Index n20/D ~1.473
Specific Optical Rotation +10° to +20° (c=1 in MeOH)

Table 2: Strategic Applications Summary

Application AreaRole of this compoundKey Structural Feature Utilized
Chiral Scaffolding Provides a rigid, stereochemically defined core for building complex molecules.(R)-stereocenter, rigid piperidine ring, orthogonal protection.
Enzyme Inhibitors Serves as a precursor to the (R)-3-(aminomethyl)piperidine core, a scaffold for exploring novel DPP-IV inhibitors.Chiral 1,3-diamine motif.
Receptor Antagonists Functions as a key intermediate for building constrained ligands for targets like NK1/NK3 receptors.Rigid scaffold for orienting pharmacophores.
Peptidomimetics Acts as a precursor to a constrained amino acid/diamine mimic to enhance peptide stability and enforce bioactive conformations.Rigid backbone element, non-natural amide bond formation.

Advanced Spectroscopic and Computational Characterization of R 1 Boc 3 Cbz Amino Methyl Piperidine

High-Resolution Spectroscopic Techniques for Structural Confirmation and Isomer Differentiation (e.g., Rotameric Analysis by NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of (R)-1-Boc-3-(Cbz-amino-methyl)-piperidine. Due to the presence of the N-Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) protecting groups, this molecule exhibits interesting dynamic phenomena, primarily observable as rotamers. The restricted rotation around the carbamate (B1207046) (N-COO) and amide (N-C=O) bonds at room temperature can lead to the presence of multiple conformers that are in slow exchange on the NMR timescale. This results in the broadening or splitting of signals in both ¹H and ¹³C NMR spectra.

Variable temperature (VT) NMR studies are particularly insightful. By increasing the temperature, the rate of rotation around these bonds increases, which can lead to the coalescence of the split or broadened signals into sharp, averaged signals. This phenomenon allows for the determination of the energy barriers to rotation.

For a definitive structural assignment and to differentiate between various isomers, a suite of 2D NMR experiments would be employed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are critical for determining the through-space proximity of protons, which is essential for elucidating the preferred conformation of the piperidine (B6355638) ring and the relative orientation of its substituents. For instance, diagnostic NOE correlations can help establish the axial or equatorial disposition of the Cbz-amino-methyl group.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted N-Boc-piperidine Moiety (Note: This table is based on data for analogous N-Boc-piperidine derivatives and serves as a predictive model for this compound. Actual chemical shifts may vary.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C(CH₃)₃1.45 (s, 9H)28.5
C (CH₃)₃-79.5
Piperidine H2 (axial)~3.9-4.1 (m, 1H)~45-47
Piperidine H2 (equatorial)~2.8-3.0 (m, 1H)~45-47
Piperidine H3 (axial)~1.8-2.0 (m, 1H)~30-32
Piperidine H4 (axial)~1.2-1.4 (m, 1H)~25-27
Piperidine H4 (equatorial)~1.6-1.8 (m, 1H)~25-27
Piperidine H5 (axial)~1.1-1.3 (m, 1H)~24-26
Piperidine H5 (equatorial)~1.7-1.9 (m, 1H)~24-26
Piperidine H6 (axial)~3.8-4.0 (m, 1H)~44-46
Piperidine H6 (equatorial)~2.7-2.9 (m, 1H)~44-46
CH₂-NH~3.2-3.4 (m, 2H)~40-42
NH-Cbz~5.1 (t, 1H)-
CH₂-Ph~5.1 (s, 2H)~67
C=O (Boc)-~155
C=O (Cbz)-~156
Phenyl-C~7.3-7.4 (m, 5H)~128-136

Computational Chemistry for Structure, Conformation, and Reactivity Analysis

To complement experimental data, computational chemistry provides powerful insights into the molecular properties of this compound at an atomic level.

Density Functional Theory (DFT) is a robust quantum mechanical method for predicting the geometry, conformational energies, and spectroscopic properties of organic molecules. For this compound, DFT calculations can be used to:

Determine the most stable conformers: The piperidine ring can exist in chair, boat, or twist-boat conformations. Furthermore, the substituents can adopt either axial or equatorial positions. DFT calculations can predict the relative energies of these different conformers. It is generally expected that the chair conformation with the bulky substituents in the equatorial position will be the most stable.

Predict NMR chemical shifts and coupling constants: Theoretical calculations of NMR parameters can aid in the interpretation of experimental spectra, especially in complex cases with overlapping signals.

Analyze electronic properties: DFT can be used to calculate molecular orbitals (HOMO, LUMO), electrostatic potential maps, and partial atomic charges, which are crucial for understanding the molecule's reactivity.

Table 2: Predicted Conformational Analysis Data from DFT Calculations for a Substituted Piperidine (Note: This table presents hypothetical data based on typical results from DFT studies on similar piperidine derivatives.)

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Predicted Population (%)
Chair (Equatorial)C2-N1-C6-C5: ~ -55°0.00~95
Chair (Axial)C2-N1-C6-C5: ~ 55°~2.5~5
Twist-Boat-> 5.0<1

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide a detailed picture of:

Conformational flexibility: MD simulations can explore the conformational landscape of the molecule, revealing the transitions between different rotamers and ring conformations. This is particularly useful for understanding the dynamic processes observed in NMR.

Solvent effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences of the molecule.

Intermolecular interactions: MD simulations can be used to model the interaction of this compound with other molecules, which is important for predicting its behavior in various chemical environments.

Together, these advanced spectroscopic and computational techniques provide a comprehensive framework for the characterization of this compound, from its static structure to its dynamic behavior.

Q & A

Q. How can researchers optimize the stereoselective synthesis of (R)-1-Boc-3-(Cbz-amino-methyl)-piperidine to achieve high enantiomeric excess?

Answer: Stereoselective synthesis requires careful selection of chiral auxiliaries and reaction conditions. For example, the enantioselective deprotonation of Boc-protected piperidines using sec-BuLi complexed with (-)-sparteine at -78°C can yield moderate enantiomeric ratios (er = 87:13) . To enhance selectivity, computational modeling (e.g., DFT calculations) can predict transition states and guide solvent/temperature optimization. Post-synthesis purification via chiral chromatography or recrystallization is recommended to isolate the desired enantiomer .

Q. What strategies are effective for managing Boc and Cbz protecting groups during synthesis to minimize side reactions?

Answer: Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups are acid-labile and hydrogenolysis-sensitive, respectively. Key strategies include:

  • Sequential Deprotection: Use TFA for Boc removal under mild acidic conditions (0°C to RT), followed by catalytic hydrogenation (H₂/Pd-C) for Cbz cleavage .
  • Compatibility Checks: Ensure intermediates are stable to both protecting groups. For example, avoid strong bases after Boc deprotection to prevent carbamate degradation .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons in piperidine rings) .
  • Chiral HPLC/MS: Validates enantiopurity and molecular weight .
  • X-ray Crystallography: Resolves absolute configuration if crystalline derivatives are obtainable .

Q. How can researchers ensure the stability of this compound under storage and experimental conditions?

Answer:

  • Storage: Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Stability Screening: Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways (e.g., carbamate cleavage) .

Q. What solvent systems and reaction conditions are optimal for coupling reactions involving this compound?

Answer:

  • Acylation/Amidation: Use anhydrous DCM or THF with coupling agents like HATU/DIPEA at 0–25°C to prevent epimerization .
  • Nucleophilic Substitution: Polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃ as base (60–80°C) .

Advanced Research Questions

Q. How can computational methods predict the biological targets and pharmacological potential of derivatives of this compound?

Answer:

  • SwissTargetPrediction: Identifies kinase, protease, or ion channel targets based on structural similarity .
  • PASS Analysis: Predicts biological activities (e.g., membrane stabilization, neurotransmitter modulation) with probability scores (Pa > 0.7) .
  • Molecular Docking: Screens against CNS targets (e.g., nicotinic receptors) using AutoDock Vina to prioritize in vitro testing .

Q. What experimental approaches are critical for analyzing the membrane permeability and CNS bioavailability of this compound?

Answer:

  • PAMPA-BBB Assay: Measures passive blood-brain barrier penetration; logPe values > -5.0 indicate CNS bioavailability .
  • MDCK Cell Monolayers: Quantifies active transport (P-gp efflux ratio < 2.5 suggests low efflux) .
  • In Vivo Microdialysis: Tracks compound levels in rodent CSF after systemic administration .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced neuroprotective activity?

Answer:

  • Bioisosteric Replacement: Substitute Cbz with Fmoc or Alloc to modulate lipophilicity (clogP < 3.0) and solubility .
  • Piperidine Ring Modifications: Introduce 4-fluorophenyl or cyclohexyl groups to enhance binding to σ-1 receptors (IC₅₀ < 100 nM) .
  • Pharmacophore Mapping: Align derivatives with known neuroprotectants (e.g., donepezil) to identify critical H-bond donors/acceptors .

Q. What mechanistic insights can be gained from studying the enantioselective deprotonation of Boc-protected piperidines?

Answer:

  • Transition-State Analysis: DFT calculations reveal that (-)-sparteine stabilizes the pro-S hydrogen abstraction pathway, favoring the (R)-enantiomer .
  • Kinetic vs. Thermodynamic Control: Lower temperatures (-78°C) favor kinetic selectivity, while higher temperatures may lead to racemization .

Q. How can researchers resolve contradictions in reported biological activities of piperidine derivatives?

Answer:

  • Meta-Analysis: Compare datasets using tools like RevMan to identify confounding variables (e.g., assay type, cell lines) .
  • Orthogonal Assays: Validate kinase inhibition (e.g., ADP-Glo™) across multiple platforms to confirm IC₅₀ consistency .
  • Structural Elucidation: Use cryo-EM or X-ray co-crystallography to confirm binding modes and exclude off-target effects .

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